molecular formula C11H16O3 B8033024 4-Methoxy-3-(2-methylpropoxy)phenol

4-Methoxy-3-(2-methylpropoxy)phenol

Cat. No.: B8033024
M. Wt: 196.24 g/mol
InChI Key: PVFYGOVGDKORAB-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-methylpropoxy)phenol is a phenolic compound featuring a methoxy group at the 4-position and a 2-methylpropoxy (isobutoxy) group at the 3-position of the aromatic ring.

Properties

IUPAC Name

4-methoxy-3-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFYGOVGDKORAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(2-methylpropoxy)phenol typically involves the reaction of 4-methoxyphenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-3-(2-methylpropoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-methylpropoxy)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Synthetic Accessibility: Alkylation of phenol precursors (e.g., using 2-methylpropyl bromide) is a plausible route for synthesis, analogous to methods for 4-methoxy-3-(methoxymethyl)phenol isolation from plant extracts .

Antimicrobial and Anti-inflammatory Effects

  • 4-Methoxy-3-(methoxymethyl)phenol: Exhibits dose-dependent anti-inflammatory activity in rat paw edema models (100–200 mg/kg reduced edema by 15–30%) and inhibits Staphylococcus aureus and Escherichia coli growth .
  • Target Compound (Inferred) : The isobutoxy group may enhance bioavailability compared to methoxymethyl analogs, though direct antimicrobial data are unavailable.

Antioxidant Capacity

  • 4-Methoxy-3-geranylphenol: Demonstrates radical scavenging activity against ABTS⁺ and DPPH radicals due to the geranyl chain’s electron-donating capacity .
  • Comparison : The target compound’s isobutoxy group lacks conjugated double bonds, likely reducing antioxidant efficacy relative to geranyl derivatives.

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